Bub3 protein, also known as BUB3, is a critical component of the spindle assembly checkpoint, a vital regulatory mechanism that ensures proper chromosome segregation during cell division. This protein is characterized by its unique seven-bladed β-propeller structure, which facilitates its interaction with other proteins involved in the checkpoint signaling pathway. Bub3 primarily binds to phosphorylated MELT repeats on the outer kinetochore subunit Knl1, acting as a scaffolding protein for the recruitment of other checkpoint proteins such as BubR1 and Bub1.
Bub3 is classified as a spindle assembly checkpoint protein and is found in various organisms, including humans and yeast. It is encoded by the BUB3 gene located on chromosome 4 in humans. The protein plays a pivotal role in maintaining genomic stability by preventing premature anaphase onset until all chromosomes are properly attached to the mitotic spindle.
The synthesis of Bub3 involves standard peptide chemistry methods. For instance, studies have utilized techniques such as plasmid purification and transfection to express Bub3 in various cell lines. The expression vectors containing the Bub3 sequence are typically cloned into pcDNA3.1 vectors, followed by purification using kits like those from Qiagen. Techniques such as quantitative real-time polymerase chain reaction (PCR) are employed to analyze mRNA levels, while binding interactions are often studied using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) and isothermal titration calorimetry (ITC) .
Bub3 exhibits a distinctive seven-bladed β-propeller structure that forms a symmetric circular wall around a central pore. This structure is crucial for its function as it allows for specific interactions with phosphorylated substrates. The central pore region of Bub3 is essential for binding to the GLEBS motif of BubR1 and Bub1, facilitating their recruitment to kinetochores during mitosis . Structural studies using X-ray crystallography have provided insights into the binding modes of Bub3 with its partners, revealing detailed interactions at the molecular level .
Bub3 participates in several biochemical reactions critical for mitotic regulation. It interacts with phosphorylated MELT motifs on Knl1, which is essential for recruiting downstream signaling components necessary for spindle assembly checkpoint activation. Mutations that disrupt these interactions can lead to checkpoint deficiencies and chromosomal instability . Additionally, phosphorylation of Bub3 by other kinases such as Bub1 has been shown to enhance its activity and interaction with target proteins .
The mechanism of action of Bub3 primarily involves its role in recognizing phosphorylated targets at kinetochores. Upon binding to phosphorylated MELT repeats on Knl1, Bub3 facilitates the recruitment of Bub1, which is crucial for activating the spindle assembly checkpoint. This process ensures that all chromosomes are correctly aligned before anaphase begins, preventing aneuploidy . Studies have demonstrated that mutations affecting the binding interface of Bub3 lead to significant defects in checkpoint signaling .
Bub3 is a soluble protein with a molecular weight of approximately 25 kDa. Its stability and function are influenced by factors such as pH and ionic strength, which affect its interactions with other proteins. The protein's structure allows it to maintain functionality under physiological conditions typical of cellular environments .
Bub3 has significant implications in cancer research due to its role in maintaining genomic stability. Abnormalities in Bub3 function can lead to chromosomal missegregation, contributing to tumorigenesis. Therefore, understanding its mechanisms can provide insights into potential therapeutic targets for cancer treatment. Additionally, studies involving Bub3 contribute to broader knowledge regarding cell cycle regulation and the development of drugs aimed at enhancing or inhibiting specific checkpoints during cell division .
BUB3 adopts a canonical seven-bladed β-propeller structure formed by WD40 repeats, each blade consisting of four antiparallel β-strands (βA–βD) arranged radially around a central pore. This topology creates two functional surfaces:
Table 1: Functional Elements of BUB3’s β-Propeller
Blade Position | Key Structural Features | Functional Role |
---|---|---|
Top surface (Blades 1-7) | Conserved hydrophobic groove | Binds GLEBS motifs of BubR1/Bub1 |
Lateral surface (Blades 5-6) | Electrostatic hotspot | Mediates kinetochore recruitment |
Central pore | Positively charged residues | Recognizes phosphorylated MELT motifs of KNL1 |
Blade connectors | Variable-length loops | Facilitate conformational adaptability |
A critical nuclear localization signal (NLS) spans residues Lys216–Lys222 in human BUB3. Key features include:
Table 2: Functional Impact of BUB3 NLS Mutations
Mutation | Subcellular Localization | Kinetochore Recruitment | SAC Function |
---|---|---|---|
Wild-type | Nuclear | Normal | Functional |
Δ216–222 | Nuclear + cytoplasmic | Severely impaired | Non-functional |
E213Q/K216E/K217E/K218E | Predominantly cytoplasmic | Absent | Non-functional |
BUB3’s functional surfaces show remarkable evolutionary conservation:
These conserved elements underscore BUB3’s fundamental role in eukaryotic cell division, with sequence variations correlating with functional specialization—e.g., vertebrate-specific interactions with BubR1 versus yeast Mad3 [5] [10].
BUB3 shares structural homology but not functional redundancy with the mRNA export factor Rae1:
Table 3: Structural and Functional Comparison of BUB3 and Rae1
Feature | BUB3 | Rae1 |
---|---|---|
Propeller blades | 7 | 7 |
Central pore size | 12 Å diameter | 14 Å diameter |
Conserved surface | Top face + blades 5–6 lateral | Top face only |
Key binding partners | BubR1, Bub1, KNL1 | Nup98, Bub1 (weak) |
Primary cellular function | Mitotic checkpoint | mRNA nuclear export |
Loop insertions and surface motifs fine-tune BUB3’s SAC functions:
Notably, surface plasmon resonance studies reveal that Bub3•BubR1 complexes exhibit slow dissociation kinetics (t1/2 = 48 min), attributable to complementary electrostatic "hotspots" adjacent to the primary GLEBS interface [5]. This high-affinity, enthalpy-driven interaction (ΔG = −12.3 kcal/mol) is a key design principle for SAC inhibitors.
Concluding Remarks
BUB3’s β-propeller architecture serves as a central hub for SAC protein assembly, with its WD40 folds, NLS motif, and conserved surfaces enabling precise regulation of mitotic progression. Structural divergences from Rae1 highlight evolutionary specialization for checkpoint control, while variable loops provide functional adaptability. These insights establish BUB3 as a template for targeted cancer therapeutics disrupting SAC activity in hyperproliferative cells.
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